6-amino-8-{4-[(2-chlorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure that includes an amino group, a chlorophenyl group, and a dioxolochromene core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This method is advantageous due to its simplicity and the use of water as a green solvent, which reduces the environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorophenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives that share structural features with 6-AMINO-8-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE. These compounds often exhibit similar biological activities but may differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
Properties
Molecular Formula |
C24H17ClN2O4 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
6-amino-8-[4-[(2-chlorophenyl)methoxy]phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C24H17ClN2O4/c25-19-4-2-1-3-15(19)12-28-16-7-5-14(6-8-16)23-17-9-21-22(30-13-29-21)10-20(17)31-24(27)18(23)11-26/h1-10,23H,12-13,27H2 |
InChI Key |
PWYXIAOXUSMQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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